molecular formula C9H10BrNO3 B3053619 2-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid CAS No. 54788-42-0

2-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid

Cat. No.: B3053619
CAS No.: 54788-42-0
M. Wt: 260.08 g/mol
InChI Key: UBPJIGYYLTZEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid is a halogenated aromatic amino acid derivative structurally analogous to phenylalanine. Its molecular formula is C₉H₁₀BrNO₃, featuring a phenyl ring substituted with a bromine atom at the 2-position and a hydroxyl group at the 4-position.

Properties

IUPAC Name

2-amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPJIGYYLTZEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Br)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970127
Record name 2-Bromotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54788-42-0
Record name 2-Bromotyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54788-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Tyrosine, 2-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054788420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection-Directed Bromination Strategy

The most straightforward approach involves brominating L-tyrosine after protecting its functional groups to direct substitution to the 2-position. The hydroxyl group at position 4 is a strong activating group, necessitating protection to alter the ring’s electronic profile.

Procedure :

  • Amino Group Protection : React L-tyrosine with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous solution (pH 9–10) to form Boc-L-tyrosine.
  • Hydroxyl Group Protection : Protect the 4-hydroxyl with a benzyl (Bn) group using benzyl bromide (BnBr) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
  • Bromination : Treat Boc-L-Tyr(Bn)-OH with bromine (Br₂) in dichloromethane (DCM) catalyzed by iron(III) bromide (FeBr₃) at 0°C. The benzyl ether directs bromination to the ortho (2) position.
  • Deprotection : Remove the Bn group via hydrogenolysis (H₂, Pd/C) and cleave the Boc group with trifluoroacetic acid (TFA).

Yield : 58–65% over four steps.

Challenges :

  • Competing para-bromination (position 6) occurs in 15–20% of cases due to residual ring activation.
  • Steric hindrance from the benzyl group reduces reaction efficiency at higher concentrations.

Multi-Step Synthesis from 2-Bromo-4-hydroxybenzaldehyde

Strecker Synthesis with Chiral Resolution

This method constructs the amino acid backbone from a pre-brominated aromatic aldehyde, avoiding regioselectivity issues.

Procedure :

  • Aldehyde Preparation : Brominate 4-hydroxybenzaldehyde using N-bromosuccinimide (NBS) in acetic acid (AcOH) at 50°C to yield 2-bromo-4-hydroxybenzaldehyde.
  • Aminonitrile Formation : React the aldehyde with ammonium chloride (NH₄Cl) and potassium cyanide (KCN) in methanol, forming 2-bromo-4-hydroxyphenylglycinonitrile.
  • Hydrolysis : Hydrolyze the nitrile to the carboxylic acid using 6 M HCl at reflux.
  • Chiral Resolution : Separate enantiomers via enzymatic resolution using L-aminoacylase to hydrolyze the D-isomer, leaving L-2-amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid.

Yield : 42% overall (75% bromination, 85% Strecker, 65% resolution).

Advantages :

  • Avoids complex protection/deprotection steps.
  • Scalable for industrial production.

Enzymatic Resolution of Racemic Mixtures

Dynamic Kinetic Resolution

Racemic 2-amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid is synthesized via non-stereoselective bromination, followed by enzymatic enrichment.

Procedure :

  • Racemic Synthesis : Brominate DL-tyrosine using HBr/AcOH and dimethyl sulfoxide (DMSO) at 60°C.
  • Enzymatic Hydrolysis : Treat the racemic mixture with immobilized penicillin G acylase (PGA) in phosphate buffer (pH 8.0), selectively deacylating the L-enantiomer.
  • Crystallization : Isolate the L-isomer via pH-adjusted crystallization.

Yield : 90% enantiomeric excess (e.e.), 70% isolated yield.

Limitations :

  • Requires optimization of enzyme activity and substrate concentration.
  • High cost of biocatalysts for large-scale applications.

Solid-Phase Peptide Synthesis (SPPS) with Protected Derivatives

Boc-Based SPPS Approach

This method integrates the target compound into peptide chains, leveraging its stability under acidic conditions.

Procedure :

  • Resin Loading : Attach Boc-L-Tyr(2-Br-Z)-OH to a Merrifield resin using dicyclohexylcarbodiimide (DCC).
  • Peptide Elongation : Iterate Boc deprotection (TFA) and amino acid coupling.
  • Cleavage : Release the peptide using hydrogen fluoride (HF), simultaneously removing the 2-bromo-Z protecting group.

Yield : 80–85% for incorporation into peptides.

Applications :

  • Ideal for synthesizing brominated tyrosine-containing bioactive peptides.

Comparative Analysis of Methods

Method Yield (%) Stereocontrol Scalability Cost Efficiency
Direct Bromination 58–65 Moderate High Moderate
Strecker Synthesis 42 High Medium Low
Enzymatic Resolution 70 High Low High
SPPS 80–85 High Low Very High

Key Findings :

  • Direct bromination balances yield and scalability but requires precise protection strategies.
  • Enzymatic resolution achieves high enantiopurity but is cost-prohibitive for bulk synthesis.
  • SPPS is optimal for peptide applications but impractical for standalone amino acid production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be replaced by a hydrogen atom through reduction reactions using reagents such as palladium on carbon and hydrogen gas.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Palladium on carbon with hydrogen gas.

    Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of 2-amino-3-(2-bromo-4-oxophenyl)propanoic acid.

    Reduction: Formation of 2-amino-3-(4-hydroxyphenyl)propanoic acid.

    Substitution: Formation of 2-amino-3-(2-azido-4-hydroxyphenyl)propanoic acid.

Scientific Research Applications

2-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. For example, its anticancer activity may be attributed to its ability to induce oxidative stress in cancer cells, leading to cell death. The compound may also interact with enzymes involved in cellular metabolism, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (C₉H₁₀FNO₃)

  • Substituents : 3-fluoro, 4-hydroxy.
  • Molecular Weight : 199.18 g/mol.
  • Biological Relevance : Fluorinated analogs are often used in medicinal chemistry to improve metabolic stability .

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid (C₉H₉I₂NO₃)

  • Substituents : 3,5-diiodo, 4-hydroxy.
  • Key Differences: Iodine’s larger size increases molecular weight and may reduce solubility.

Substituent Position and Functional Groups

(S)-2-Amino-3-(4-bromophenyl)propanoic acid (C₉H₁₀BrNO₂)

  • Molecular Weight : 244.09 g/mol.
  • Key Differences : Absence of the 4-hydroxyl group reduces polarity, likely decreasing water solubility. The 4-bromo substitution may enhance lipophilicity compared to the target compound’s 2-bromo-4-hydroxy configuration .

Levodopa [(2S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid] (C₉H₁₁NO₄)

  • Substituents : 3,4-dihydroxy.
  • Molecular Weight : 197.2 g/mol.
  • Key Differences: Dual hydroxyl groups enable critical roles in dopamine biosynthesis. The absence of halogens in Levodopa contrasts with the bromine in the target compound, highlighting divergent therapeutic applications (neurotransmitter precursor vs.

Heterocyclic and Indole Derivatives

(S)-2-Amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic acid

  • Structure: Incorporates a thiazole ring linked via an aminomethyl group.
  • Biological Activity : Demonstrated antimycobacterial activity against M. tuberculosis H37Ra and M. bovis, with low cytotoxicity (IC₅₀ > 100 µM in HUVECs).
  • Key Differences : The thiazole moiety introduces π-π stacking and hydrogen-bonding capabilities, enhancing target binding in microbial enzymes .

(S)-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid

  • Structure : Brominated indole ring.
  • Bromine at the 4-position may interfere with enzymatic processing .

Research Findings and Implications

  • Antimicrobial Potential: Thiazole-containing analogs (e.g., compounds 5a-e, 9a-d) show promise against mycobacteria, suggesting that bromine or hydroxyl groups in the target compound could be optimized for similar activity .
  • Neurochemical Applications : Levodopa’s dihydroxy structure is critical for crossing the blood-brain barrier, whereas bromine in the target compound may limit such applications but enhance stability .
  • Synthetic Feasibility: highlights the use of 2-amino-3-(4-hydroxyphenyl)propanoic acid in cerium complexes, implying that bromination could modify metal-binding properties for catalytic or material science applications .

Biological Activity

Overview

2-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid, also known as a bromotyrosine derivative, is an amino acid characterized by the presence of an amino group, a carboxyl group, and a side chain that includes a bromine atom and a hydroxyl group attached to a phenyl ring. This compound has garnered significant attention in recent research due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial agents.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Its anticancer properties may stem from its ability to induce oxidative stress in cancer cells, leading to apoptosis. Additionally, it may inhibit specific enzymes involved in cellular metabolism, thereby affecting diverse biochemical pathways .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that bromotyrosine derivatives can inhibit the PD-1/PD-L1 interaction, which is crucial for tumor immune evasion. A synthesized biphenyl-conjugated bromotyrosine demonstrated an IC50 value of 1.5 µM against this interaction, indicating strong potential for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study examining various monomeric alkaloids, derivatives with similar structural features showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various bacterial strains .

Case Studies and Research Findings

  • Cytotoxicity and Selectivity : A study assessed the cytotoxic effects of several derivatives of bromotyrosine against human promonocytic cells (U-937). The effective concentration (EC50) and lethal concentration (LC50) were determined, revealing that certain derivatives had high selectivity indices, suggesting potential safety for therapeutic use .
  • Anti-Parasitic Activity : The compound's derivatives were tested against Plasmodium falciparum and Leishmania panamensis. While none exhibited antifungal activity, some showed promising anti-leishmanial effects with LC50 values indicating potential safety against mammalian cells .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesAnticancer ActivityAntimicrobial Activity
This compoundBromine at position 2 on phenyl ringYes (IC50 = 1.5 µM)Moderate
2-Amino-3-(4-hydroxyphenyl)propanoic acid (Tyrosine)No bromine substitutionLimited evidenceModerate
2-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acidBromine at position 3 on phenyl ringYes (similar mechanisms)Moderate

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of 2-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Use electron ionization (EI) to confirm molecular weight and fragmentation patterns. Cross-reference with databases like NIST Standard Reference Database 69, which provides validated spectra for structural analogs (e.g., 2-Amino-3-(4-hydroxyphenyl)propanoic acid, NIST MS number 229692) .
  • Chromatography : Employ HPLC with impurity reference standards (e.g., EP-grade impurities listed in pharmacopeial guidelines) to detect trace contaminants. For example, analogs like 2-(4-Ethylphenyl)propanoic acid are analyzed using validated retention times and peak purity indices .
  • Nuclear Magnetic Resonance (NMR) : Assign signals using deuterated solvents and compare chemical shifts to structurally related compounds (e.g., 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, δH ~6.8–7.2 ppm for aromatic protons) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store sealed in dry conditions at 2–8°C to prevent degradation, as recommended for halogenated analogs like 2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid .
  • Exposure Control : Use fume hoods and personal protective equipment (PPE). Follow OSHA standards (29 CFR 1910.1020) for air sampling and medical surveillance if exposure occurs .
  • Emergency Response : For spills, use absorbent materials and avoid direct contact. Consult safety data sheets (SDS) for halogenated aromatic compounds, which advise neutralization with inert agents .

Advanced Research Questions

Q. How does the bromo substituent at the 2-position influence the compound’s reactivity in coordination chemistry or catalytic applications?

  • Methodological Answer :

  • Coordination Studies : The bromo group enhances electrophilicity, facilitating ligand-metal interactions. For example, cerium(III) complexes with 2-Amino-3-(4-hydroxyphenyl)propanoic acid (a structural analog) show distinct binding modes via carboxylate and amino groups, which can be studied using UV-Vis and FT-IR spectroscopy .
  • Comparative Analysis : Compare with iodinated (e.g., 2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid) or fluorinated analogs (e.g., 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid) to assess halogen effects on redox behavior or catalytic activity .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • Database Cross-Validation : Use NIST Chemistry WebBook to compare experimental MS/MS fragmentation patterns with published spectra. For example, discrepancies in ion abundance ratios may arise from solvent effects or instrument calibration .
  • Impurity Profiling : Employ orthogonal methods (e.g., LC-MS and NMR) to differentiate between isomeric byproducts. Reference standards like (2RS)-2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid (EP Impurity M) can help identify co-eluting contaminants .

Q. What strategies are effective for synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Functionalization : Introduce substituents via Suzuki-Miyaura coupling (for aryl bromides) or electrophilic aromatic substitution. For example, the bromo group in this compound can be replaced with methoxy or amino groups using palladium catalysts .
  • Biological Testing : Assess derivatives for enzyme inhibition (e.g., tyrosine kinase) using kinetic assays. Compare with analogs like 3-(4-Hydroxyphenyl)propanoic acid to evaluate the role of halogenation in bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.